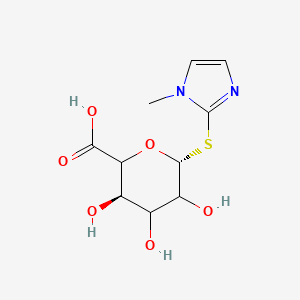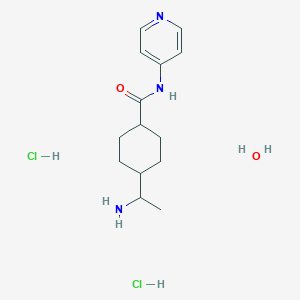![molecular formula C13H11NO B1140794 乙腈, 2-(1,2,6,7-四氢-8H-茚并[5,4-b]呋喃-8-亚基)- CAS No. 221530-44-5](/img/structure/B1140794.png)
乙腈, 2-(1,2,6,7-四氢-8H-茚并[5,4-b]呋喃-8-亚基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is a complex organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . This compound is known for its unique structure, which includes an indeno-furan moiety, making it a subject of interest in various scientific research fields.
科学研究应用
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of specialized materials and chemical intermediates.
作用机制
Target of Action
It’s known that the compound undergoes asymmetric transfer hydrogenation , which suggests it may interact with enzymes or catalysts involved in hydrogen transfer reactions.
Mode of Action
The compound undergoes asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail .
Biochemical Pathways
The compound is involved in the asymmetric transfer hydrogenation of α,β-unsaturated aldehyde . This process is a part of larger biochemical pathways involving hydrogen transfer reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile typically involves the reaction of specific precursor compounds under controlled conditions. One common method involves the use of a polymer-supported chiral pyrrolidine catalyst to facilitate the asymmetric transfer hydrogenation of α,β-unsaturated aldehydes . The reaction conditions often include the use of Hantzsch ester as a hydrogen donor and the reaction is carried out in an organic solvent such as DMSO at a temperature range of 20-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
化学反应分析
Types of Reactions
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydrogenation techniques to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
Acetonitrile, (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-, (2E)-: Shares a similar structure but may differ in stereochemistry and specific functional groups.
(E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile: Another structurally related compound with potential differences in reactivity and applications.
Uniqueness
What sets (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile apart is its specific indeno-furan structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and specialized applications.
属性
CAS 编号 |
221530-44-5 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC 名称 |
(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5- |
InChI 键 |
TUFWVKLKUFXARX-YHYXMXQVSA-N |
SMILES |
C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
手性 SMILES |
C1C/C(=C/C#N)/C2=C1C=CC3=C2CCO3 |
规范 SMILES |
C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
同义词 |
2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


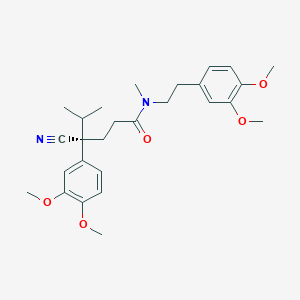
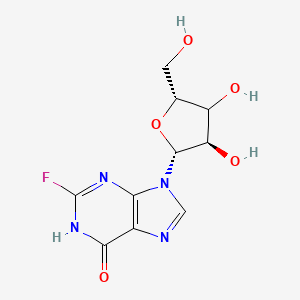
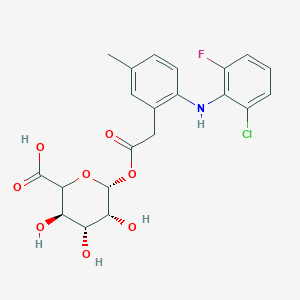
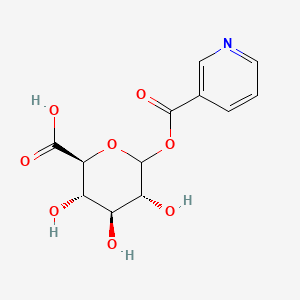
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
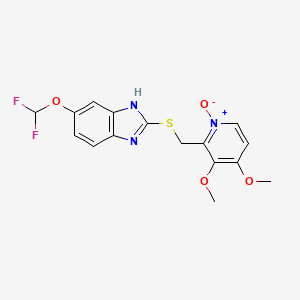
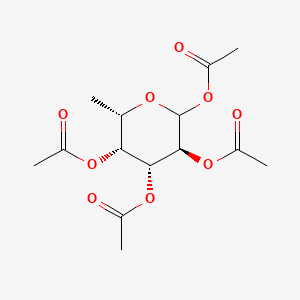
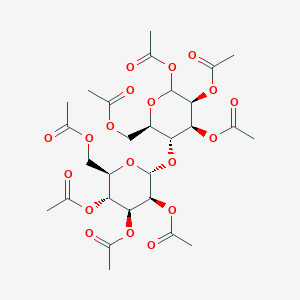
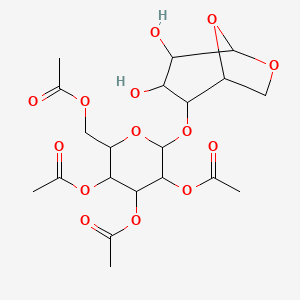

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)
